Cas no 161979-35-7 ((4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid)

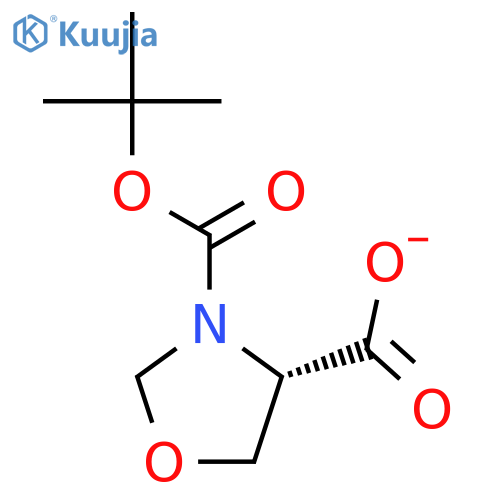

161979-35-7 structure

商品名:(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester, (4S)-

- N-Boc-S-4-Oxazolidinecarboxylic acid

- (4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid

- (4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid

- G63290

- (S)-3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid

- SCHEMBL1024057

- 161979-35-7

- (4s)-3-(tert-butoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid

- LFAOMDJJZKWOPH-LURJTMIESA-N

-

- インチ: InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1

- InChIKey: LFAOMDJJZKWOPH-LURJTMIESA-N

- ほほえんだ: CC(C)(C)OC(=O)N1COCC1C(=O)O

計算された属性

- せいみつぶんしりょう: 217.09502258g/mol

- どういたいしつりょう: 217.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 76.1Ų

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2472-100MG |

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid |

161979-35-7 | 95% | 100MG |

¥ 1,221.00 | 2023-01-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2472-1G |

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid |

161979-35-7 | 95% | 1g |

¥ 4,884.00 | 2023-01-30 | |

| Enamine | BBV-79423478-2.5g |

(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid |

161979-35-7 | 95% | 2.5g |

$1770.0 | 2023-10-28 | |

| Enamine | BBV-79423478-10g |

(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid |

161979-35-7 | 95% | 10g |

$2817.0 | 2023-10-28 | |

| Enamine | BBV-79423478-5g |

(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid |

161979-35-7 | 95% | 5g |

$2242.0 | 2023-10-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2472-250MG |

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid |

161979-35-7 | 95% | 250MG |

¥ 1,953.00 | 2023-01-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2472-10G |

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid |

161979-35-7 | 95% | 10g |

¥ 24,420.00 | 2023-01-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2472-500MG |

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid |

161979-35-7 | 95% | 500MG |

¥ 3,260.00 | 2023-01-30 | |

| Enamine | BBV-79423478-10.0g |

(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid |

161979-35-7 | 95% | 10.0g |

$2817.0 | 2023-02-05 | |

| Enamine | BBV-79423478-1g |

(4S)-3-[(tert-butoxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid |

161979-35-7 | 95% | 1g |

$854.0 | 2023-10-28 |

(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

161979-35-7 ((4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 81216-14-0(7-bromohept-1-yne)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:161979-35-7)(4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):244.0/661.0